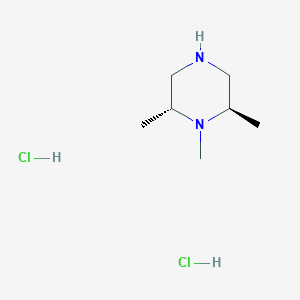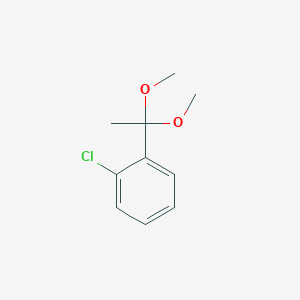
H-L-Hyp-pna hcl
Übersicht
Beschreibung
H-L-Hyp-pna hcl: . It is a derivative of hydroxyproline, an amino acid that plays a crucial role in the stability of collagen. This compound is often used in biochemical research due to its unique properties and applications.
Wirkmechanismus
Target of Action
H-L-Hyp-pna hcl, also known as trans-L-Hydroxyproline p-nitroanilide hydrochloride , is a complex compoundIt’s worth noting that hydroxyproline, a component of this compound, is known to play a significant role in collagen stability .
Mode of Action
Hydroxyproline, a component of this compound, is formed from the post-translational hydroxylation of proteins, primarily collagen . This process is crucial for the structural and physiological significance of connective tissue .
Biochemical Pathways
Hydroxyproline, a component of this compound, is involved in various metabolic and physiological pathways in cells and diseases . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . These processes help conserve dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
It’s known that hydroxyproline, a component of this compound, is highly abundant in collagen, which accounts for about one-third of body proteins in humans and other animals . In animals, most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine, thereby conserving dietary and endogenously synthesized proline .
Result of Action
Hydroxyproline, a component of this compound, plays an important role in regulating phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes, and survival .
Action Environment
It’s known that hydroxyproline, a component of this compound, can scavenge reactive oxygen species . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as oxidative stress.
Biochemische Analyse
Biochemical Properties
H-L-Hyp-pna hcl is involved in several biochemical reactions, primarily due to its structural similarity to hydroxyproline. It interacts with enzymes such as prolyl hydroxylase, which catalyzes the hydroxylation of proline residues in collagen. This interaction is crucial for the stability and function of collagen, as hydroxyproline residues help maintain the triple-helix structure of collagen fibers . Additionally, this compound can interact with other proteins involved in collagen synthesis and degradation, influencing the overall metabolism of collagen in the body.
Cellular Effects
This compound affects various cellular processes, particularly those related to collagen metabolism. In fibroblasts, the compound enhances collagen synthesis by providing a stable source of hydroxyproline, which is essential for collagen stability . This, in turn, influences cell signaling pathways related to extracellular matrix production and maintenance. Furthermore, this compound can modulate gene expression by affecting the transcription of collagen-related genes, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into collagen fibers through the action of prolyl hydroxylase. This enzyme hydroxylates proline residues in collagen, converting them into hydroxyproline, which is essential for the stability of the collagen triple helix . This compound mimics this process, providing a source of hydroxyproline that can be readily incorporated into collagen fibers. Additionally, the p-nitroanilide group may interact with other biomolecules, potentially inhibiting or activating specific enzymes involved in collagen metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, this compound has been shown to maintain its activity for several days, making it suitable for long-term experiments. In vivo studies indicate that the compound may be metabolized more rapidly, necessitating frequent administration to maintain its effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound enhances collagen synthesis and improves tissue repair . At higher doses, it may exhibit toxic effects, such as disrupting normal cellular functions and causing oxidative stress . These adverse effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways related to collagen synthesis and degradation. The compound is metabolized by prolyl hydroxylase, which converts it into hydroxyproline . This hydroxyproline is then incorporated into collagen fibers, enhancing their stability and function. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in amino acid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters that recognize hydroxyproline derivatives . Once inside the cell, this compound is distributed to different cellular compartments, where it can interact with enzymes and other biomolecules involved in collagen metabolism . This distribution is crucial for the compound’s activity and effectiveness in enhancing collagen synthesis.
Subcellular Localization
This compound is localized in specific subcellular compartments, primarily those involved in collagen synthesis and modification. The compound is found in the endoplasmic reticulum, where prolyl hydroxylase catalyzes the hydroxylation of proline residues . Additionally, this compound may be localized in other organelles, such as the Golgi apparatus, where further modifications of collagen occur . This subcellular localization is essential for the compound’s role in enhancing collagen stability and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-L-Hydroxyproline p-nitroanilide hydrochloride involves the reaction of hydroxyproline with p-nitroaniline under specific conditions. The process typically includes the use of protecting groups to ensure the selective reaction of functional groups. The reaction is carried out in an organic solvent, such as dimethylformamide, and requires the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-L-Hydroxyproline p-nitroanilide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-L-Hydroxyproline p-nitroanilide hydrochloride is used as a substrate in enzymatic assays to study the activity of proteases and peptidases. It serves as a model compound to investigate peptide bond formation and hydrolysis .
Biology: In biological research, this compound is used to study collagen synthesis and degradation. It helps in understanding the role of hydroxyproline in collagen stability and its impact on various biological processes .
Medicine: In medicine, trans-L-Hydroxyproline p-nitroanilide hydrochloride is used in diagnostic assays to detect collagen-related disorders. It is also used in the development of therapeutic agents targeting collagen synthesis and degradation .
Industry: In the industrial sector, this compound is used in the production of collagen-based products, such as wound dressings and tissue engineering scaffolds. It is also used in the development of biomaterials for medical applications .
Vergleich Mit ähnlichen Verbindungen
L-Hydroxyproline: A naturally occurring amino acid involved in collagen stability.
p-Nitroaniline: A compound used in the synthesis of dyes and as a reagent in chemical reactions.
Peptide Nucleic Acids (PNA): Synthetic polymers used in molecular biology for hybridization studies .
Uniqueness: Trans-L-Hydroxyproline p-nitroanilide hydrochloride is unique due to its combination of hydroxyproline and p-nitroaniline, which provides specific properties for biochemical research. Its ability to act as a substrate for proteases and peptidases makes it valuable for studying enzyme activity and specificity .
Eigenschaften
IUPAC Name |
(2S,4R)-4-hydroxy-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4.ClH/c15-9-5-10(12-6-9)11(16)13-7-1-3-8(4-2-7)14(17)18;/h1-4,9-10,12,15H,5-6H2,(H,13,16);1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSPCYYVOIQRAM-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)





![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)

![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)

